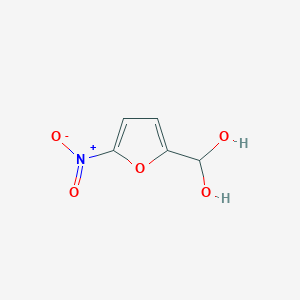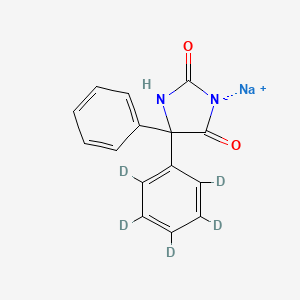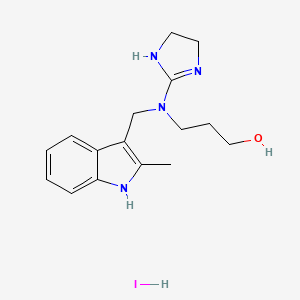
(5-Nitrofuran-2-yl)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrofuran-2-yl)methanediol is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanediol typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further converted to this compound through hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitrofuran-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitrofuran-2-carboxylic acid.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: 5-Nitrofuran-2-carboxylic acid.
Reduction: Amino derivatives of the furan ring.
Substitution: Halogenated or sulfonated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Nitrofuran-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Nitrofuran-2-yl)methanediol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound targets bacterial enzymes involved in essential metabolic pathways, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitrofuran-2-carboxylic acid
- 5-Nitrofuran-2-yl methylene hydrazine
Uniqueness
(5-Nitrofuran-2-yl)methanediol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity.
Eigenschaften
CAS-Nummer |
73873-89-9 |
|---|---|
Molekularformel |
C5H5NO5 |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)methanediol |
InChI |
InChI=1S/C5H5NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5,7-8H |
InChI-Schlüssel |
URXRVIVNJLUHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)



![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)



![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)
